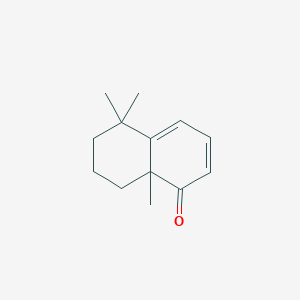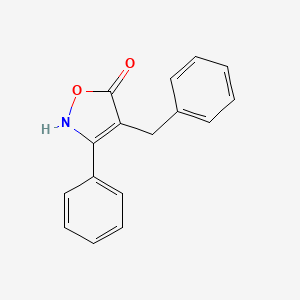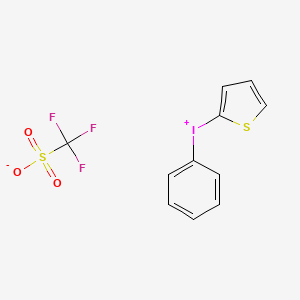
(2-Thienyl)(phenyl)iodonium triflate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Thienyl)(phenyl)iodonium triflate is a hypervalent iodine compound that belongs to the class of diaryliodonium salts. These compounds are known for their versatility and reactivity in organic synthesis. The presence of both a thienyl and a phenyl group attached to the iodine atom, along with the triflate anion, makes this compound particularly interesting for various chemical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2-Thienyl)(phenyl)iodonium triflate typically involves the reaction of iodobenzene with 2-thienylboronic acid in the presence of an oxidizing agent such as m-chloroperbenzoic acid (m-CPBA). The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yields and purity .
Industrial Production Methods: This includes optimizing reaction conditions, using continuous flow reactors, and ensuring stringent quality control to produce the compound on a larger scale .
Analyse Des Réactions Chimiques
Types of Reactions: (2-Thienyl)(phenyl)iodonium triflate undergoes various types of reactions, including:
Electrophilic Aromatic Substitution: The compound can act as an electrophilic arylating agent, transferring the phenyl or thienyl group to nucleophilic substrates.
Oxidation and Reduction: It can participate in oxidation reactions due to the hypervalent iodine center, although reduction reactions are less common.
Nucleophilic Substitution: The triflate anion can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: m-CPBA, hydrogen peroxide.
Solvents: Dichloromethane, acetonitrile.
Catalysts: Transition metal catalysts like palladium or copper can be used to facilitate certain reactions.
Major Products Formed:
Applications De Recherche Scientifique
(2-Thienyl)(phenyl)iodonium triflate has a wide range of applications in scientific research:
Organic Synthesis: It is used as an arylating agent in the synthesis of complex organic molecules.
Material Science: The compound is utilized in the preparation of conductive polymers and other advanced materials.
Medicinal Chemistry: It serves as a precursor in the synthesis of biologically active compounds and pharmaceuticals.
Photochemistry: The compound is employed in photochemical reactions due to its ability to generate reactive intermediates under light irradiation.
Mécanisme D'action
The mechanism of action of (2-Thienyl)(phenyl)iodonium triflate involves the transfer of the aryl group to a nucleophilic substrate. This process is facilitated by the hypervalent iodine center, which acts as an electrophilic site. The triflate anion stabilizes the intermediate species formed during the reaction, allowing for efficient aryl group transfer .
Comparaison Avec Des Composés Similaires
- (Phenyl)(2-thienyl)iodonium triflate
- (Phenyl)(4-methylphenyl)iodonium triflate
- (Phenyl)(2-furyl)iodonium triflate
Uniqueness: (2-Thienyl)(phenyl)iodonium triflate is unique due to the presence of both a thienyl and a phenyl group, which imparts distinct reactivity and selectivity in chemical reactions. Compared to other diaryliodonium salts, it offers a broader range of applications in organic synthesis and material science .
Propriétés
Formule moléculaire |
C11H8F3IO3S2 |
|---|---|
Poids moléculaire |
436.2 g/mol |
Nom IUPAC |
phenyl(thiophen-2-yl)iodanium;trifluoromethanesulfonate |
InChI |
InChI=1S/C10H8IS.CHF3O3S/c1-2-5-9(6-3-1)11-10-7-4-8-12-10;2-1(3,4)8(5,6)7/h1-8H;(H,5,6,7)/q+1;/p-1 |
Clé InChI |
KKKPMOAIDZKPLM-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=C(C=C1)[I+]C2=CC=CS2.C(F)(F)(F)S(=O)(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


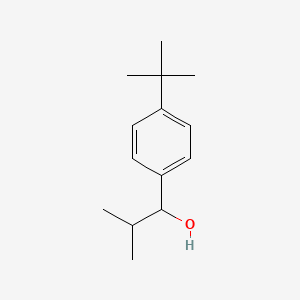
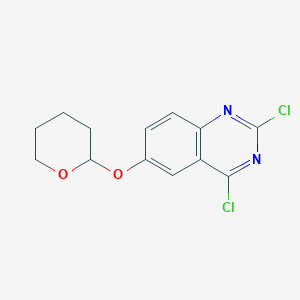
![2-[benzyl-[2-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)-2-hydroxyethyl]amino]-1-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)ethanol;hydrochloride](/img/structure/B14133491.png)
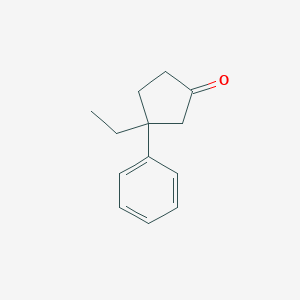
![Bis[(7-oxabicyclo[4.1.0]heptan-3-yl)] hexanedioate](/img/structure/B14133504.png)
![2-[(4-Bromophenyl)sulfanyl]-1,3,5-trimethylbenzene](/img/structure/B14133507.png)
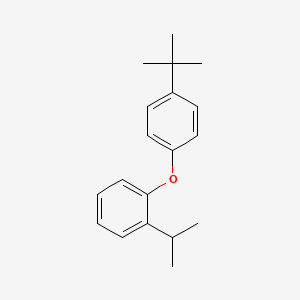
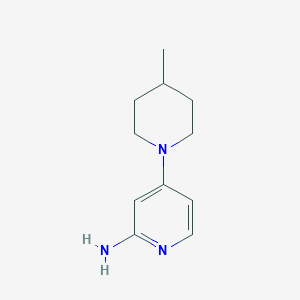
![ethyl 6-phenyl-5H-[1,2,3]triazolo[5,1-b][1,3,4]thiadiazine-3-carboxylate](/img/structure/B14133525.png)
![5-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione hydrochloride](/img/structure/B14133531.png)
![Cyclo[(2S)-2-phenylglycyl-1-[(1,1-dimethylethoxy)carbonyl]-D-tryptophyl-N6-[(1,1-dimethylethoxy)carbonyl]-L-lysyl-O-(phenylmethyl)-L-tyrosyl-L-phenylalanyl-(4R)-4-[[[[2-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl]amino]carbonyl]oxy]-L-prolyl]](/img/structure/B14133532.png)

